4,4,4-Trifluorobutanamide
Overview
Description
4,4,4-Trifluorobutanamide is an organic compound with the molecular formula C4H6F3NO. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanamide chain.
Scientific Research Applications
4,4,4-Trifluorobutanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of drugs with improved bioavailability and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutanamide typically involves the reaction of 4,4,4-trifluorobutanoic acid with ammonia or an amine. One common method includes the use of trifluoroacetic anhydride and ammonia under controlled conditions to yield the desired amide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluorobutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4,4-trifluorobutanoic acid.
Reduction: Reduction reactions can convert it to 4,4,4-trifluorobutanol.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents facilitate substitution reactions.
Major Products:
Oxidation: 4,4,4-Trifluorobutanoic acid.
Reduction: 4,4,4-Trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 4,4,4-Trifluorobutanamide exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or alter protein function by modifying their structure .
Comparison with Similar Compounds
- 4,4,4-Trifluorobutanoic acid
- 4,4,4-Trifluorobutanol
- N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide
Comparison: 4,4,4-Trifluorobutanamide is unique due to its amide functional group, which imparts different reactivity and interaction profiles compared to its acid and alcohol counterparts. The presence of the trifluoromethyl group in all these compounds provides enhanced stability and lipophilicity, but the amide group in this compound allows for specific interactions with biological targets, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
4,4,4-trifluorobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)2-1-3(8)9/h1-2H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBAAFBONJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361539 | |
Record name | 4,4,4-trifluorobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-34-7 | |
Record name | 4,4,4-trifluorobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-Trifluorobutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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